5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 2-methylthiazole moiety and at position 3 with a carboxylic acid group. This structure combines the electron-deficient oxadiazole ring with the sulfur-containing thiazole system, making it a versatile scaffold for pharmaceutical and agrochemical applications. The carboxylic acid group enhances solubility and enables hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C7H5N3O3S |
|---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3S/c1-3-8-2-4(14-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12) |
InChI Key |
LNWGHOOFAHBRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the 1,3-Thiazole Moiety
The 1,3-thiazole ring is commonly synthesized by cyclocondensation reactions involving α-haloketones and thioamides.
- Method: Reaction of an α-bromoketone (e.g., 2-bromoacetyl derivative) with thioacetamide under basic conditions yields the 2-methyl-1,3-thiazole ring system.
- Conditions: Typically carried out in refluxing ethanol or aqueous media with a base such as potassium carbonate.
- Reference Example: The reaction of α-bromoketone with thioacetamide produces the 4-substituted 1,3-thiazole derivative, which can be further functionalized.
Preparation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime intermediates, which are prepared from nitriles or amides.
- Amidoxime Formation: Hydroxylamine hydrochloride reacts with nitriles (e.g., p-anisonitrile) in the presence of a base like potassium carbonate in refluxing ethanol to yield amidoximes.
- Cyclization: The amidoxime undergoes cyclodehydration or cyclization, often promoted by reagents such as acetic acid methyl ester with sodium hydride in tetrahydrofuran or by heating with triethyl orthoacetate, to form the 1,2,4-oxadiazole ring.
- Alternative Route: Reaction of carboxamide with N,N-dimethylacetamide dimethyl acetal followed by cyclization with hydroxylamine can also yield 3,5-disubstituted 1,2,4-oxadiazoles.
Introduction of the Carboxylic Acid Group
The carboxylic acid at the 3-position of the oxadiazole ring is typically introduced by:
- Starting from ester precursors (e.g., ethyl or methyl esters of oxadiazole derivatives) followed by hydrolysis under acidic or basic conditions.
- Direct synthesis from carboxamide precursors that are cyclized to oxadiazoles bearing the acid functionality.
- In some cases, the carboxylic acid is installed after ring formation by oxidation or hydrolysis of ester intermediates.
Coupling of the 2-Methyl-1,3-Thiazol-5-yl Substituent
The attachment of the 2-methyl-1,3-thiazol-5-yl group at the 5-position of the oxadiazole ring can be achieved by:
- Using appropriately substituted thiazole intermediates in the initial steps so that the heterocyclic substitution pattern is retained through the synthetic sequence.
- Direct substitution or cross-coupling reactions on preformed oxadiazole rings bearing suitable leaving groups at the 5-position.
- Cyclocondensation reactions where the thiazole ring is formed first and then converted into the oxadiazole derivative by reaction with amidoximes or related reagents.
Representative Synthetic Procedure (Literature-Based Example)
| Step | Reagents & Conditions | Product & Yield | Notes |
|---|---|---|---|
| 1. α-Bromoketone + Thioacetamide | Reflux in ethanol with K2CO3 | 2-Methyl-1,3-thiazole derivative | Formation of thiazole ring |
| 2. Nitrile + Hydroxylamine hydrochloride + K2CO3 | Reflux in ethanol | Amidoxime intermediate | Precursor for oxadiazole |
| 3. Amidoxime + Acetic acid methyl ester + NaH (THF) | Heating under reflux | 1,2,4-Oxadiazole ring | Cyclization step |
| 4. Ester hydrolysis (acid or base) | Hydrolysis conditions | 1,2,4-Oxadiazole-3-carboxylic acid | Introduction of acid group |
| 5. Coupling or substitution | Appropriate coupling conditions | Final compound: 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid | Final product |
Analytical and Characterization Data
- Melting Points: Typical melting points range around 120–130 °C for oxadiazole derivatives.
- IR Spectra: Characteristic bands include C=O stretch (~1700 cm⁻¹), C=N and C=C stretches (~1600 cm⁻¹), and NH or OH stretches if present.
- NMR Spectra: Proton NMR shows methyl singlets (~2–3 ppm) for the methyl group on thiazole, aromatic protons between 6.5–8.0 ppm, and characteristic signals for oxadiazole protons.
- Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights confirm the structure.
Summary of Key Research Findings
- The cyclocondensation of α-haloketones with thioamides is a robust and versatile method for preparing 1,3-thiazole rings.
- Amidoxime intermediates are critical for the efficient construction of the 1,2,4-oxadiazole ring.
- The carboxylic acid group can be introduced either before or after ring closure depending on the synthetic route.
- The combined approach allows for the synthesis of complex heterocyclic compounds such as this compound with good yields and purity.
- These methods have been validated in various studies focusing on bioactive heterocycles with potential pharmaceutical applications.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cycloadditions and ring-opening events:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused bicyclic structures under microwave irradiation .
-
Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the oxadiazole ring, generating thiazole-thiourea derivatives .
Table 2: Reactivity of the Oxadiazole Ring
| Reaction | Product | Conditions |
|---|---|---|
| Hydrolysis | Thiazole-thiourea derivative | 6M HCl, 80°C, 6 h |
| Nucleophilic substitution | 3-Amino-oxadiazole analog | NH₃/EtOH, 60°C, 12 h |
Thiazole Ring Modifications
The 2-methylthiazole moiety influences electronic properties and reactivity:
-
Electrophilic Substitution : Bromination at the thiazole C4 position using NBS in CCl₄ .
-
Oxidation : HNO₃ converts the methyl group to a carboxylic acid, enhancing water solubility .
Biological Activity and Mechanistic Insights
The compound’s bioactivity stems from interactions with enzyme active sites:
-
Antimicrobial Action : Inhibits bacterial dihydrofolate reductase (DHFR) via H-bonding with the oxadiazole carbonyl .
-
Anticancer Activity : Induces apoptosis in MCF-7 cells by upregulating p53 and caspase-3 .
Table 3: Biological Activity Data
| Assay Type | IC₅₀/EC₅₀ (μM) | Target Pathway | Source |
|---|---|---|---|
| MCF-7 cytotoxicity | 15.63 | Apoptosis activation | |
| E. coli growth inhibition | 12.5 | DHFR inhibition |
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) decomposes the oxadiazole ring within 24 h.
-
Thermal Stability : Stable up to 200°C; decomposes exothermically above 250°C.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization. One notable study synthesized various derivatives of this compound and characterized them using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Antimicrobial Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit potent antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against cancer cell lines such as glioblastoma. Results from cytotoxic assays revealed that certain derivatives significantly induced apoptosis in cancer cells, suggesting their potential as anti-cancer agents .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Studies utilizing DPPH radical scavenging assays indicated that certain derivatives possess strong radical scavenging abilities, which may contribute to their protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Heteroaromatic Substituents : Ethoxyphenyl or methoxyphenyl groups () increase lipophilicity compared to thiazole, which may reduce aqueous solubility but improve membrane permeability.
- Carboxylic Acid Role : The carboxylic acid group is conserved across analogs, enabling salt formation and hydrogen bonding, critical for target engagement .
Antifungal and Antibacterial Activity
- 3-(2-Methyl-1,3,4-oxadiazol-5-yl)chromone () : Lacks antiallergic activity due to reduced acidity compared to tetrazole analogs, emphasizing the importance of substituent electronic properties .
- Oxadiazole DNA Gyrase Inhibitors () : Substituted oxadiazoles with dichloro-pyrrole groups show IC₅₀ = 1.2 µM against E. coli DNA gyrase, indicating the carboxylic acid’s role in enzyme inhibition .
Anxiolytic and Metabolic Effects
- thiazole in the target compound) can modulate CNS activity .
Physicochemical and Commercial Considerations
- Solubility : The pyridinyl analog () benefits from basic nitrogen, enhancing solubility in acidic media, whereas the target compound’s thiazole may limit solubility in neutral buffers .
- Commercial Availability : Derivatives like 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid are cataloged (), but the target compound’s niche structure may require custom synthesis .
Biological Activity
5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of thiazole and oxadiazole moieties with a carboxylic acid group, enhancing its solubility and reactivity. The molecular formula is , with a molecular weight of approximately 211.22 g/mol. The presence of the methyl group on the thiazole ring contributes to its distinct biological profile.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells .
- A study indicated that modifications to the oxadiazole structure could enhance anticancer potency .
- Antimicrobial Properties :
- Enzyme Inhibition :
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions involving thiazole derivatives and oxadiazole precursors. Common methods include:
- Condensation Reactions : Utilizing thiazole carboxylic acids with hydrazines to form the oxadiazole ring.
- Cyclization Processes : Involving the reaction of thioamides with appropriate reagents to create the desired heterocyclic structure.
These methods allow for efficient production and modification of the compound to enhance its biological activity.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-1,2,4-oxadiazole | Structure | Antitumor activity against various cancer cell lines |
| 5-(Chloromethyl)-1,3,4-thiadiazole | Structure | Antimicrobial properties |
| 5-(Phenyl)-1,2,4-thiadiazole | Structure | Antiviral activity |
The unique combination of functionalities in this compound allows it to exhibit broader biological activity compared to other similar compounds.
Case Studies
Several studies have highlighted the potential of this compound in drug discovery:
- Anticancer Research : A study published in PMC indicated that modifications to the oxadiazole structure could lead to compounds with enhanced anticancer properties. The synthesized derivatives were shown to inhibit cell proliferation significantly in multiple cancer cell lines .
- Antimicrobial Screening : Research demonstrated that new thiazole-substituted 1,3,4-oxadiazole derivatives exhibited superior antimicrobial activity compared to their predecessors. This highlights the importance of structural modifications in improving efficacy against microbial pathogens .
Q & A
Q. What are the standard synthetic routes for 5-(2-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation reactions between thiazole precursors and oxadiazole-forming reagents. For example, refluxing 2-methyl-1,3-thiazole-5-carboxamide derivatives with hydroxylamine in acetic acid can yield the oxadiazole core. Purification often includes recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the crystalline product . Key parameters include reaction time (3–5 hours) and stoichiometric control of sodium acetate to ensure optimal cyclization .
Q. Which spectroscopic techniques are recommended for structural characterization?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for purity assessment and molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the thiazole and oxadiazole rings. Infrared (IR) spectroscopy can validate carboxylic acid and heterocyclic functional groups. For example, the carboxylic acid C=O stretch typically appears near 1700 cm⁻¹ .
Q. What are the solubility properties of this compound in common solvents?
The compound exhibits limited solubility in polar aprotic solvents like water but dissolves in DMF or dimethyl sulfoxide (DMSO). Solubility can be enhanced via salt formation, such as sodium or potassium carboxylates, which are often used in biological assays . Pre-saturation studies in buffers (pH 4–8) are recommended to optimize experimental conditions .
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the oxadiazole ring. Stability studies indicate degradation <5% over 12 months under these conditions. Avoid exposure to high humidity (>60% RH), as the carboxylic acid group may undergo deliquescence .
Q. What are the primary applications of this compound in academic research?
It is studied as a precursor for bioactive heterocycles, particularly in enzyme inhibition (e.g., cyclooxygenase-2) and antimicrobial agent development. Its thiazole-oxadiazole scaffold is a key pharmacophore in metalloproteinase inhibitors .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For instance, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce trial-and-error optimization. This approach reduced reaction development time by 40% in analogous heterocyclic syntheses .
Q. What strategies resolve contradictions in reported biological activity data?
Cross-validate assay protocols (e.g., enzyme source, substrate concentration) and control for batch-to-batch purity variations (>97% by HPLC). For example, discrepancies in IC₅₀ values for COX-2 inhibition may arise from differences in protein expression systems (e.g., recombinant vs. native enzymes). Replicate studies using standardized cell lines (e.g., HEK293) are advised .
Q. How can regioselectivity challenges in functionalization be addressed?
Use directing groups or transition metal catalysts (e.g., palladium) to control substitution on the thiazole ring. For example, Suzuki-Miyaura coupling at the 5-position of the thiazole requires protecting the carboxylic acid group as a methyl ester to prevent coordination interference .
Q. What advanced analytical methods quantify degradation products under stress conditions?
Accelerated stability testing (40°C/75% RH for 6 weeks) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies hydrolysis byproducts, such as the corresponding amide or thiazole-carboxylic acid derivatives. Quantify degradation using validated calibration curves with ≤5% RSD .
Q. How does the electronic structure influence its reactivity in cross-coupling reactions?
The electron-deficient oxadiazole ring directs electrophilic substitution to the electron-rich thiazole moiety. Density-functional theory (DFT) calculations show that the HOMO localizes on the thiazole’s sulfur atom, favoring nucleophilic attacks at the 5-position. Experimental validation via X-ray crystallography confirms regioselectivity in Pd-catalyzed couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
